n-Benzyloctadecanamide
Overview
Description
N-Benzyloctadecanamide, also known as N-Benzylstearamide, is a macamide, a distinct class of secondary metabolites found in Lepidium meyenii Walp. (Maca) . It has a molecular formula of C25H43NO .
Synthesis Analysis
The synthesis of benzamide derivatives, which includes compounds like this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound consists of a long carbon chain attached to a benzyl group and an amide group . The molecule has a molar refractivity of 118.2±0.3 cm³ .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm³, a boiling point of 525.3±29.0 °C at 760 mmHg, and a flash point of 326.3±9.2 °C . It has a molar volume of 408.8±3.0 cm³ and a polar surface area of 29 Ų .Scientific Research Applications
Structural and Vibrational Properties
In a study by Chain et al. (2016), the structural, topological, and vibrational properties of N-benzyloctadecanamide were investigated using spectroscopic studies and density functional theory calculations. This research provides insights into the atomic charges, molecular electrostatic potentials, stabilization energies, and topological properties of this compound, which can be significant for its application in various scientific and industrial fields (Chain et al., 2016).
Green Synthesis of Sulfonamides
Another application in chemical research is demonstrated in the work by Shi et al. (2009), where a green and efficient method for the synthesis of sulfonamides was developed. This study highlights the relevance of this compound in the context of environmentally benign synthesis, which is critical in modern chemical research (Shi et al., 2009).
Chemical Kinetics and Reaction Modeling
Dagaut et al. (2002) conducted an experimental and kinetic modeling study on the oxidation of n-propylbenzene, which is closely related to this compound. This research is crucial for understanding the chemical kinetics and reaction mechanisms, which can be applied to similar compounds like this compound (Dagaut et al., 2002).
Photodynamic Therapy in Medicine
In the field of medical research, Schmidt-Erfurth et al. (1995) explored the use of benzoporphyrin derivative, similar in structure to this compound, in photodynamic therapy (PDT). This study demonstrates the potential of this compound in medical applications, particularly in therapies involving proliferating endothelial cells (Schmidt-Erfurth et al., 1995).
properties
IUPAC Name |
N-benzyloctadecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h16-18,20-21H,2-15,19,22-23H2,1H3,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXODJGLAVBPVSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H43NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277650 | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5327-45-7 | |
Record name | N-(Phenylmethyl)octadecanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5327-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 3333 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005327457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC3333 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-benzyloctadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277650 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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